molecular formula C4H7ClF2N2O B2820450 2,2-Difluorocyclopropane-1-carbohydrazide hydrochloride CAS No. 2226716-01-2

2,2-Difluorocyclopropane-1-carbohydrazide hydrochloride

Cat. No.: B2820450
CAS No.: 2226716-01-2
M. Wt: 172.56
InChI Key: OAMJQPYZZSOQFZ-UHFFFAOYSA-N
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Description

2,2-Difluorocyclopropane-1-carbohydrazide hydrochloride is a chemical compound with the molecular formula C4H6F2N2O·HCl. It is a derivative of cyclopropane, featuring two fluorine atoms and a carbohydrazide group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Difluorocyclopropane-1-carbohydrazide hydrochloride typically involves the reaction of 2,2-difluorocyclopropane with carbohydrazide in the presence of hydrochloric acid. The reaction conditions often include controlled temperatures and specific solvents to ensure the desired product yield and purity .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher efficiency and cost-effectiveness. This includes the use of continuous flow reactors and advanced purification techniques to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

2,2-Difluorocyclopropane-1-carbohydrazide hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, including temperature, solvent, and reaction time.

Major Products Formed

The major products formed from these reactions include various fluorinated derivatives, hydrazine compounds, and substituted cyclopropane derivatives.

Scientific Research Applications

2,2-Difluorocyclopropane-1-carbohydrazide hydrochloride has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex fluorinated compounds.

    Biology: Investigated for its potential as a biochemical probe due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including as an antiviral or anticancer agent.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2,2-Difluorocyclopropane-1-carbohydrazide hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The fluorine atoms and carbohydrazide group play crucial roles in its binding affinity and specificity. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Its hydrochloride form enhances its solubility and stability, making it more suitable for various applications .

Properties

IUPAC Name

2,2-difluorocyclopropane-1-carbohydrazide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6F2N2O.ClH/c5-4(6)1-2(4)3(9)8-7;/h2H,1,7H2,(H,8,9);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAMJQPYZZSOQFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1(F)F)C(=O)NN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7ClF2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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